(Ethoxycarbonylmethyl)dimethylsulfonium bromide
Overview
Description
(Ethoxycarbonylmethyl)dimethylsulfonium bromide is an organic compound with the molecular formula C6H13BrO2S. It is a sulfonium salt, characterized by the presence of a sulfonium ion (S+) bonded to an ethoxycarbonylmethyl group and two methyl groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of other organic compounds.
Scientific Research Applications
(Ethoxycarbonylmethyl)dimethylsulfonium bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of α-sulfanyl-β-amino acid derivatives and other complex organic molecules.
Cyclopropanation Reactions: The compound is employed in cyclopropanation reactions to create cyclopropane rings, which are important in medicinal chemistry and materials science.
Catalysis: It can act as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
(Ethoxycarbonylmethyl)dimethylsulfonium bromide can be synthesized through the reaction of dimethyl sulfide with ethyl bromoacetate. The reaction typically occurs in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:
CH3S(CH3)2+BrCH2COOCH2CH3→(Ethoxycarbonylmethyl)dimethylsulfonium bromide
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Ethoxycarbonylmethyl)dimethylsulfonium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, leading to the formation of different sulfonium salts.
Cyclopropanation: It can be used in cyclopropanation reactions, where it reacts with alkenes to form cyclopropane derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxides, and amines. The reactions typically occur in polar solvents such as water or alcohols.
Cyclopropanation: This reaction often requires the presence of a catalyst, such as a transition metal complex, and occurs under mild conditions.
Major Products Formed
Nucleophilic Substitution: The major products are new sulfonium salts with different substituents replacing the bromide ion.
Cyclopropanation: The major products are cyclopropane derivatives, which are valuable intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of (Ethoxycarbonylmethyl)dimethylsulfonium bromide involves the formation of a sulfonium ion, which is highly reactive and can participate in various nucleophilic substitution and cyclopropanation reactions. The sulfonium ion acts as an electrophile, attracting nucleophiles and facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Trimethylsulfonium Bromide: Similar in structure but lacks the ethoxycarbonylmethyl group.
Trimethylsulfoxonium Iodide: Contains a sulfoxonium ion instead of a sulfonium ion.
Dimethylsulfonium Methylide: A ylide with different reactivity and applications.
Uniqueness
(Ethoxycarbonylmethyl)dimethylsulfonium bromide is unique due to the presence of the ethoxycarbonylmethyl group, which imparts distinct reactivity and allows for specific applications in organic synthesis and catalysis. Its ability to participate in cyclopropanation reactions and form α-sulfanyl-β-amino acid derivatives sets it apart from other sulfonium salts.
Properties
IUPAC Name |
(2-ethoxy-2-oxoethyl)-dimethylsulfanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O2S.BrH/c1-4-8-6(7)5-9(2)3;/h4-5H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFPTJYKYKVENJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C[S+](C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50966203 | |
Record name | (2-Ethoxy-2-oxoethyl)(dimethyl)sulfanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50966203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5187-82-6 | |
Record name | Sulfonium, (2-ethoxy-2-oxoethyl)dimethyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5187-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfonium, (carbethoxymethyl)dimethyl-, bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005187826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfonium, bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122299 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Ethoxy-2-oxoethyl)(dimethyl)sulfanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50966203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-ethoxy-2-oxoethyl)dimethylsulphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.608 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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